N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzo[d]thiazole moiety, a methylsulfonyl group, and a pyridin-2-ylmethyl substituent
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity and resulting in therapeutic effects .
Mode of Action
It’s known that the anti-inflammatory activity of similar compounds is mediated chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection , whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities . They have also shown low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorobenzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with 2-chlorobenzoic acid under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the methylsulfonyl group: The methylsulfonyl group can be introduced via sulfonation of the benzene ring using methylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the pyridin-2-ylmethyl group: This step involves the reaction of the intermediate compound with pyridin-2-ylmethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-30(27,28)17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)29-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBJZWHBYCMDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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